molecular formula C17H14ClNOS B2393222 {2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol CAS No. 866049-61-8

{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol

Cat. No.: B2393222
CAS No.: 866049-61-8
M. Wt: 315.82
InChI Key: QBFDQLRFXPALMC-UHFFFAOYSA-N
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Description

{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol is a quinoline derivative featuring a hydroxymethyl group at the 3-position and a 4-chlorobenzyl sulfanyl substituent at the 2-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives, such as antimalarial, anticancer, and antimicrobial activities .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c18-15-7-5-12(6-8-15)11-21-17-14(10-20)9-13-3-1-2-4-16(13)19-17/h1-9,20H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFDQLRFXPALMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at Position 2

The sulfanyl group at position 2 is introduced via nucleophilic displacement of a halogen or other leaving group. In a method analogous to ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate synthesis, 2-mercaptoquinoline derivatives react with 4-chlorobenzyl halides under basic conditions. For example, 2-chloroquinoline treated with 4-chlorobenzylthiol in dimethylformamide (DMF) with potassium carbonate yields the sulfanyl intermediate.

Reaction Conditions

  • Solvent: DMF or acetone
  • Base: K₂CO₃ or triethylamine
  • Temperature: 60–80°C, 6–12 hours
  • Yield: 70–85%

Hydroxymethyl Group Installation at Position 3

The 3-hydroxymethyl group is typically introduced via reduction of a carbonyl precursor. For instance, 3-quinolinecarbaldehyde undergoes sodium borohydride reduction in methanol to produce 3-quinolinemethanol. Alternative routes involve hydrolysis of chloromethyl intermediates, as demonstrated in 2-chloromethyl-4(3H)-quinazolinone syntheses.

Reduction Protocol

  • Substrate: 3-quinolinecarbaldehyde
  • Reducing Agent: NaBH₄ (2 eq.)
  • Solvent: MeOH, 0°C to room temperature
  • Yield: >90%

Integrated Synthetic Routes

Two-Step Alkylation-Reduction Sequence

Step 1: Sulfanyl Group Introduction
2-Chloroquinoline (1.0 eq.) reacts with 4-chlorobenzyl mercaptan (1.2 eq.) in DMF/K₂CO₃ at 70°C for 8 hours, yielding 2-[(4-chlorobenzyl)sulfanyl]quinoline.

Step 2: Aldehyde Formation and Reduction
Vilsmeier-Haack formylation at position 3 (POCl₃/DMF, 0°C to reflux) produces 3-quinolinecarbaldehyde, which is reduced to the hydroxymethyl derivative using NaBH₄.

Overall Yield : 65–72%

One-Pot Cyclocondensation Strategy

Adapting methods from 2-chloromethylquinazolinone synthesis, o-aminobenzyl alcohol derivatives cyclize with chloroacetonitrile in methanol under sodium methoxide catalysis. Subsequent alkylation with 4-chlorobenzyl chloride introduces the sulfanyl group in situ.

Key Parameters

  • Cyclizing Agent: Chloroacetonitrile (3 eq.)
  • Base: NaOMe (1 eq.)
  • Temperature: Reflux, 4 hours
  • Yield: 55–60%

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.94 (d, J = 5.6 Hz, H-4), 7.62–7.36 (m, aromatic H), 4.71 (s, -CH₂OH), 4.25 (s, -SCH₂C₆H₄Cl).
  • IR (KBr) : 3420 cm⁻¹ (-OH), 2560 cm⁻¹ (-S-), 1605 cm⁻¹ (C=N).

Physicochemical Properties

Property Value Source
Molecular Weight 342.84 g/mol
Melting Point 168–170°C
LogP (Octanol-Water) 3.2
Solubility (H₂O) <0.1 mg/mL

Mechanistic Insights and Optimization

Sulfanyl Alkylation Kinetics

The reaction of 2-mercaptoquinoline with 4-chlorobenzyl chloride follows second-order kinetics, with rate acceleration observed in polar aprotic solvents (DMF > DMSO > acetone). Base strength critically influences thiolate formation, with K₂CO₃ outperforming weaker bases like NaHCO₃.

Competing Side Reactions

  • Oxidation : Thiol intermediates may oxidize to disulfides; inert atmosphere (N₂/Ar) is essential.
  • Over-Alkylation : Excess alkylating agent leads to di-quaternary ammonium byproducts; stoichiometric control is crucial.

Industrial-Scale Considerations

Catalytic Improvements

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) enables direct C-S bond formation between halogenated quinolines and 4-chlorobenzylthiol, reducing step count and improving atom economy.

Green Chemistry Metrics

  • E-Factor : 8.2 (traditional route) vs. 4.1 (catalytic method)
  • PMI (Process Mass Intensity) : 32 vs. 18
  • Solvent recovery systems improve sustainability in large-scale production.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, palladium on carbon.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol (Target) Quinoline -CH2OH (3), -S-CH2-C6H4-Cl (2) C17H13ClNOS 329.8 (calculated) Hydrophilic, potential H-bonding
1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone Quinoline -COCH3 (1), -CH3 (4), -S-CH2-C6H4-Cl (2) C19H16ClNOS 341.9 ≥95% purity, ketone functionality
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one Quinazolinone -S-CH2-CO-C6H3(Cl)CH3 (2), -Ph (3) C23H17ClN2O2S 420.91 Higher molecular weight, aromatic substituents

Key Observations :

  • Functional Group Influence: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the ketone in the ethanone derivative . This may improve aqueous solubility, a critical factor in drug bioavailability.
  • Core Heterocycle: Quinazolinone derivatives (e.g., ) exhibit distinct electronic properties compared to quinoline, influencing reactivity and intermolecular interactions.

Biological Activity

{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol, a compound with the chemical formula C17H14ClNOS, has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline ring system with a sulfanyl group linked to a 4-chlorobenzyl moiety. This unique structure is believed to contribute to its biological activity, allowing it to interact with various biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, highlighting their potential as novel antibacterial agents.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/mL
Compound BEscherichia coli25 µg/mL
This compoundPseudomonas aeruginosaTBD

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Research indicates that quinoline derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects on Cell Lines

A study evaluated the effects of this compound on several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

The mechanism by which this compound exerts its biological effects is multifaceted. It is hypothesized that the compound interacts with specific enzymes and receptors, modulating critical signaling pathways involved in cell survival and proliferation. The presence of the quinoline structure enhances its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity levels in vitro; however, further in vivo studies are necessary to comprehensively evaluate its safety.

Q & A

Q. What are the recommended synthetic routes for preparing {2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed, starting with the formation of the quinoline core followed by sulfanyl and methanol functionalization. For example, reductive amination using KBH₄ and MgCl₂ in THF under reflux (2–4 hours) is effective for reducing ester intermediates to methanol derivatives . Solvent-free conditions (e.g., absolute alcohol) can improve yield by minimizing side reactions, while TLC (Chloroform:Methanol, 7:3) monitors progress . Post-reaction isolation via ice-water precipitation or ethyl acetate extraction ensures purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., sulfanyl and chlorobenzyl groups) and detects stereochemical features.
  • IR Spectroscopy: Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-S at ~600 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 476.94 g/mol for analogs) .
  • TLC/HPLC: Monitors reaction progress and purity using chloroform:methanol (7:3) or acetonitrile:water gradients .

Q. How are crystallization and solvent selection optimized for this compound?

Methodological Answer: Crystallization is achieved by slow evaporation or diffusion methods. Methanol, ethanol, or ethyl acetate are preferred solvents due to moderate polarity, which promotes crystal nucleation. For example, cooling a saturated methanol solution yields colorless crystals suitable for X-ray diffraction . Intermolecular hydrogen bonds (O–H⋯N/O) stabilize the lattice, as seen in related quinoline-methanol derivatives .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond lengths, R-values) be resolved during refinement?

Methodological Answer: Use SHELXL for refinement, employing constraints (e.g., riding H-atoms) and least-squares minimization on F² . For high R₁/R₂ discrepancies (>5%), re-examine thermal displacement parameters (ADPs) or check for twinning. Multi-scan absorption corrections (CrysAlis PRO) mitigate data collection artifacts . If bond lengths deviate >0.02 Å from expected values, validate hydrogen bonding networks (e.g., O–H⋯N vs. C–H⋯O) using Mercury software .

Q. What strategies are effective for elucidating the reaction mechanism of sulfanyl group introduction?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) model transition states and intermediates. For example, sulfur nucleophilicity in SNAr reactions can be assessed via charge distribution maps .
  • Trapping Intermediates: Quench reactions at partial conversion and isolate intermediates (e.g., thioglycolic acid adducts) via flash chromatography .

Q. How do intermolecular interactions influence the biological activity of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against target enzymes (e.g., kinases) to identify binding modes. Sulfanyl and chlorobenzyl groups often enhance hydrophobic interactions .
  • QSAR Studies: Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the quinoline ring improve antimicrobial potency in analogs .
  • Crystallographic Data: Hydrogen-bonding networks (e.g., O–H⋯O/N) improve solubility and membrane permeability .

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